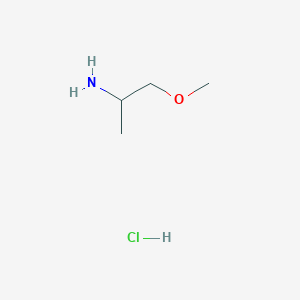

1-Methoxypropan-2-amine hydrochloride

Description

A Key Intermediate in Stereoselective Synthesis

In advanced organic synthesis, the enantiomers of 1-methoxypropan-2-amine serve as valuable starting materials or intermediates for the construction of more complex chiral molecules. The amine and methoxy (B1213986) functional groups provide handles for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. While its direct use as a transient chiral auxiliary that is later removed is not extensively documented, its role as an integral part of the final chiral product is well-established. Its structural motif can be found in various biologically active compounds, where the stereochemistry of the aminopropoxy unit is critical for efficacy.

A Target for Innovative Biocatalytic Methodologies

The synthesis of enantiomerically pure 1-methoxypropan-2-amine, particularly the (S)-enantiomer, has become a benchmark for the development of novel biocatalytic methods. Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. acs.org Research in this area has demonstrated the potential of enzymes to produce this chiral amine with high efficiency and stereoselectivity.

A notable high-productivity biocatalytic process was developed for the synthesis of (S)-1-methoxypropan-2-amine, a key intermediate for chloroacetamide herbicides. chimia.chresearchgate.net This process utilizes a transaminase to convert methoxyacetone (B41198), achieving high conversion rates and exceptional enantiomeric excess. chimia.chresearchgate.net

More recent research has explored the use of native amine dehydrogenases (AmDHs) for the synthesis of short chiral alkyl amines, including (S)-1-methoxypropan-2-amine. frontiersin.org These enzymes catalyze the reductive amination of a ketone precursor, offering a direct and atom-economical route to the desired chiral amine. frontiersin.org A study investigating several wild-type AmDHs demonstrated their efficacy in producing (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one with high conversion and enantioselectivity. frontiersin.orgresearchgate.net

| Biocatalytic Method | Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Transamination | Transaminase | Methoxyacetone | (S)-1-Methoxypropan-2-amine | 97 | >99 | chimia.chresearchgate.net |

| Reductive Amination | MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 88.3 (at 150 mM) | 98.6 | frontiersin.orgresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDUOVVHQKMQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614272 | |

| Record name | 1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677743-83-8 | |

| Record name | 1-Methoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxypropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxypropan 2 Amine Hydrochloride and Its Enantiomers

Chemo-Catalytic Synthesis Routes to 1-Methoxypropan-2-amine

Chemo-catalytic methods provide robust and scalable routes for the synthesis of 1-methoxypropan-2-amine. These approaches typically involve the transformation of functionalized precursors, such as alcohols, through catalytic amination processes.

Synthesis from Functionalized Alcohol Precursors

A primary chemo-catalytic route to 1-methoxypropan-2-amine involves the reductive amination of its corresponding alcohol precursor, 1-methoxy-2-propanol (B31579). mdpi.com This process, also known as dehydroamination, first involves the dehydrogenation of the alcohol to an intermediate ketone (methoxyacetone) over a catalyst. mdpi.com This intermediate then reacts with ammonia (B1221849) to form an imine, which is subsequently hydrogenated to yield the final primary amine product. mdpi.com

Heterogeneous catalysts are frequently employed due to their high performance and ease of separation. mdpi.com Nickel-based catalysts have demonstrated efficacy in this conversion. For instance, the reductive amination of 1-methoxy-2-propanol with ammonia over a Ni/SiO₂ catalyst has been reported to achieve a 70% conversion of the alcohol with 82.9% selectivity for 2-amino-1-methoxypropane. mdpi.com The reaction conditions for this specific process were a temperature of 190°C, a molar ratio of 1-methoxy-2-propanol/NH₃/H₂ of 1/8/2, and a space velocity of 40.5 g·g⁻¹·h⁻¹. mdpi.com

Other catalytic systems have also been developed, such as those composed of nickel, copper, zirconium, and molybdenum oxides. A preferred catalyst composition includes 40 to 60% by weight of NiO, 20 to 40% by weight of ZrO₂, 10 to 30% by weight of CuO, and 0 to 2% by weight of MoO₃. google.com Reactions using these catalysts are typically performed at pressures ranging from 21 to 300 bar and temperatures between 170°C and 220°C. google.com

Direct Amination Approaches in 1-Methoxypropan-2-amine Synthesis

Direct amination of alcohols relies on a "hydrogen-borrowing" or "hydrogen transfer" mechanism. mdpi.com This catalytic cycle involves three main steps: the dehydrogenation of the alcohol to a carbonyl compound, the reaction of the carbonyl with ammonia to form an imine, and the subsequent hydrogenation of the imine to the amine. mdpi.com The hydrogen produced in the initial dehydrogenation step is utilized for the final hydrogenation step. mdpi.com

This approach is advantageous as it starts from readily available alcohols and uses ammonia as the nitrogen source, making it an atom-economical process. researchgate.net The efficiency of this reaction can be limited by the initial dehydrogenation step, which can be affected by the competitive adsorption of ammonia onto the catalyst surface. mdpi.com The development of heterogeneous metal catalysts that can efficiently facilitate the dehydrogenation of the alcohol in the presence of ammonia is crucial for the success of this direct amination strategy. mdpi.com

Formation and Isolation of 1-Methoxypropan-2-amine Hydrochloride Salts

The conversion of the free base 1-methoxypropan-2-amine to its hydrochloride salt is a standard acid-base reaction. This process is critical for improving the compound's stability and handling properties.

The formation of the hydrochloride salt involves reacting 1-methoxypropan-2-amine with hydrochloric acid. Specific conditions can be tailored to achieve complete conversion. One documented procedure for a related process involves the slow addition of (S)-1-methoxy-2-propylamine to a concentrated aqueous solution of hydrochloric acid. google.com The reaction parameters are detailed in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Starting Amine | (S)-1-Methoxy-2-propylamine | google.com |

| Reagent | 37% strength by weight aqueous hydrochloric acid | google.com |

| Molar Ratio (Amine:HCl) | 1:2.5 (0.6 mol amine to 1.5 mol HCl) | google.com |

| Initial Temperature | Kept below 30°C during addition | google.com |

| Reaction Temperature | Boiled under reflux (100°C) or heated in an autoclave (90°C) | google.com |

| Pressure | Atmospheric (reflux) or up to 5 bar (autoclave) | google.com |

| Reaction Time | 10 to 48 hours | google.com |

Another general method for forming the hydrochloride salt involves dissolving the amine in a solvent like methanol (B129727) at 0°C and bubbling a stream of hydrogen chloride gas through the solution. orgsyn.org

The isolation of the hydrochloride salt depends on the reaction method used. When using aqueous hydrochloric acid, the procedure may involve quenching the reaction, followed by extraction. orgsyn.org A typical sequence includes diluting the reaction mixture with water, extracting with a solvent such as dichloromethane, washing the combined organic extracts with brine, drying over a desiccant like magnesium sulfate, filtering, and concentrating under reduced pressure. orgsyn.org

In the case where the reaction is performed with aqueous HCl and the goal is to isolate the salt directly, the work-up can be as simple as distilling off the water to yield the product, which may be a viscous oil. google.com If the salt is generated by bubbling HCl gas through a solution, isolation is often achieved through precipitation and subsequent recrystallization from a suitable solvent, such as 2-propanol, to yield the purified crystalline hydrochloride salt. orgsyn.org

Biocatalytic Synthesis and Enantioselective Production of 1-Methoxypropan-2-amine

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines like (S)-1-methoxypropan-2-amine. These methods utilize enzymes such as transaminases or amine dehydrogenases to achieve high enantiomeric purity. frontiersin.orgchimia.chresearchgate.net

The biocatalytic production of (S)-1-methoxypropan-2-amine often starts from the prochiral ketone, 1-methoxypropan-2-one (methoxyacetone). frontiersin.org Transaminases (TAs) can catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or 2-aminopropane, to the ketone, yielding the desired chiral amine. chimia.chresearchgate.netgoogle.com This process has been optimized for high productivity, resulting in the formation of (S)-1-methoxypropan-2-amine at >99% enantiomeric excess (ee) with a 97% conversion of the starting ketone. chimia.chresearchgate.net

Alternatively, amine dehydrogenases (AmDHs) can be used for the reductive amination of 1-methoxypropan-2-one. frontiersin.org This method has shown high conversions and excellent enantioselectivities. Several wild-type AmDHs have been identified as efficient biocatalysts for this transformation. frontiersin.org A semi-preparative scale synthesis using MsmeAmDH at a 150 mM substrate concentration resulted in 88.3% conversion and an enantiomeric excess of 98.6% for (S)-1-methoxypropan-2-amine. researchgate.net

The performance of various amine dehydrogenases in the synthesis of (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one is summarized in the table below.

| Enzyme | Substrate Concentration | Conversion Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CfusAmDH | 10 mM | 63.9% | 97.4–98.1% | frontiersin.org |

| MsmeAmDH | 10 mM | 56.5% | 97.4–98.1% | frontiersin.org |

| MicroAmDH | 10 mM | 78.4% | 97.4–98.1% | frontiersin.org |

| MATOUAmDH2 | 10 mM | 30.0% | 90.4% | frontiersin.org |

| MsmeAmDH | 150 mM (Semi-preparative) | 88.3% | 98.6% | researchgate.net |

These biocatalytic routes represent a powerful strategy for accessing enantiomerically pure 1-methoxypropan-2-amine, which is a valuable chiral building block. frontiersin.orgresearchgate.net

Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination for Chiral 1-Methoxypropan-2-amine

The direct asymmetric synthesis of chiral amines from prochiral ketones can be efficiently achieved through reductive amination catalyzed by amine dehydrogenases (AmDHs). whiterose.ac.ukresearchgate.net These enzymes facilitate the conversion of a ketone to a chiral amine with high enantioselectivity, utilizing an ammonia source and a reducing cofactor, typically NAD(P)H. nih.gov Wild-type AmDHs, such as those from Cystobacter fuscus (CfusAmDH), Mycobacterium smegmatis (MsmeAmDH), Microbacterium sp. (MicroAmDH), and MATOUAmDH2, have demonstrated efficacy in the synthesis of small, functionalized chiral amines, including (S)-1-methoxypropan-2-amine. whiterose.ac.ukfrontiersin.org The reaction mechanism involves the formation of an imine intermediate from the ketone and ammonia, followed by a stereoselective reduction to the amine, with the cofactor being regenerated in a coupled reaction, for instance, by a glucose dehydrogenase (GDH). whiterose.ac.uk

Substrate Scope and Enantioselectivity in AmDH Biocatalysis

Native AmDHs have been shown to accept a range of small aliphatic ketones as substrates. researchgate.net Their utility has been particularly highlighted in the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes. whiterose.ac.ukfrontiersin.org In the context of 1-methoxypropan-2-amine synthesis, 1-methoxy-2-propanone is the direct precursor.

Research has demonstrated that MsmeAmDH is a particularly effective biocatalyst for the synthesis of (S)-1-methoxypropan-2-amine, achieving a high enantiomeric excess (ee) of 98.1%. whiterose.ac.ukresearchgate.netfrontiersin.org This high degree of stereocontrol is crucial for the production of enantiopure compounds required for pharmaceutical applications. The enantioselectivity of these enzymes is attributed to the specific orientation of the substrate within the active site, which dictates the facial selectivity of the hydride transfer from the cofactor. whiterose.ac.uk

| Amine Dehydrogenase | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| MsmeAmDH | 1-Methoxy-2-propanone | (S)-1-Methoxypropan-2-amine | 98.1% | frontiersin.org |

| CfusAmDH | 1-Methoxy-2-propanone | (S)-1-Methoxypropan-2-amine | Data not specified | frontiersin.org |

| MicroAmDH | 1-Methoxy-2-propanone | (S)-1-Methoxypropan-2-amine | Data not specified | frontiersin.org |

| MATOUAmDH2 | 1-Methoxy-2-propanone | (S)-1-Methoxypropan-2-amine | Data not specified | frontiersin.org |

Process Optimization and Scale-up for AmDH-Mediated Synthesis

The optimization of the biocatalytic process is critical for its industrial viability. Key parameters that are often investigated include substrate concentration, enzyme loading, cofactor regeneration, and reaction conditions such as pH and temperature. For the MsmeAmDH-catalyzed synthesis of (S)-1-methoxypropan-2-amine, the effect of substrate loading has been studied to enhance productivity. whiterose.ac.ukfrontiersin.org

Successful semi-preparative scale-up experiments have been conducted for the synthesis of (S)-1-methoxypropan-2-amine, also known as (S)-MOIPA, at substrate concentrations of 150 mM. whiterose.ac.ukresearchgate.netfrontiersin.org These scale-up syntheses demonstrate the potential for producing industrially relevant quantities of the chiral amine using this biocatalytic method. The process typically involves a cofactor regeneration system, for example, using glucose and glucose dehydrogenase, to ensure the continuous supply of the reduced cofactor for the reductive amination reaction. whiterose.ac.uk At a 7.5 mmol scale, a yield of 88.3% and an enantiomeric excess of 98.6% for (S)-1-methoxypropan-2-amine have been reported. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Substrate Concentration | 150 mM | frontiersin.org |

| Scale | 7.5 mmol | researchgate.net |

| Yield | 88.3% | researchgate.net |

| Enantiomeric Excess (ee) | 98.6% | researchgate.net |

Lipase-Catalyzed Kinetic Resolution of Racemic 1-Methoxypropan-2-amine

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on the stereoselective reaction of an enzyme with one enantiomer of the racemate, leaving the other enantiomer unreacted. Lipases are frequently employed for the kinetic resolution of racemic amines through enantioselective acylation. researchgate.net

The kinetic resolution of racemic 1-methoxypropan-2-amine has been achieved using lipase (B570770) B from Candida antarctica immobilized on magnetic nanoparticles (CaLB-MNPs). researchgate.net This approach involves the acylation of one of the amine enantiomers, allowing for the subsequent separation of the acylated product from the unreacted amine enantiomer.

Efficiency and Enantiomeric Excess in Lipase-Mediated Acylation

The efficiency of a lipase-catalyzed kinetic resolution is determined by the conversion rate and the enantiomeric excess of both the product and the remaining substrate. In the resolution of racemic 1-methoxypropan-2-amine, isopropyl 2-ethoxyacetate has been utilized as the acylating agent with CaLB-MNPs as the biocatalyst in a continuous-flow system. researchgate.net While specific enantiomeric excess values for this particular resolution were not detailed in the provided context, lipase-catalyzed resolutions are known to achieve high enantiomeric excesses, often exceeding 99% for the desired products. researchgate.net The choice of acylating agent and immobilization support for the lipase is crucial in achieving high selectivity and efficiency. researchgate.net

Transaminase-Based Biocatalysis for (S)-1-Methoxypropan-2-amine

Transaminases (TAs), also known as aminotransferases, are another important class of enzymes for the synthesis of chiral amines. rsc.org They catalyze the transfer of an amino group from an amino donor to a keto substrate, generating a new chiral amine and a ketone byproduct. diva-portal.org This methodology has been successfully applied to the production of (S)-1-methoxypropan-2-amine.

A high-productivity biocatalytic process for (S)-1-methoxypropan-2-amine has been developed utilizing a transaminase to catalyze the reaction between methoxyacetone (B41198) and isopropylamine, which serves as the amino donor. chimia.chresearchgate.net This process has been optimized to achieve a high concentration of the desired product with excellent enantioselectivity. The result was a reaction producing 2M (S)-1-methoxypropan-2-amine at over 99% ee, with a 97% conversion of methoxyacetone in 7 hours, meeting economic targets for agrochemical manufacturing. chimia.chresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Product Concentration | 2 M (18 wt-%) | chimia.ch |

| Enantiomeric Excess (ee) | >99% | chimia.ch |

| Conversion of Methoxyacetone | 97% | chimia.ch |

| Reaction Time | 7 hours | chimia.ch |

Enzyme Engineering and Biocatalyst Design Principles for Enhanced Production

To meet the demands of industrial-scale synthesis, natural enzymes often require improvement in terms of activity, stability, and selectivity. Enzyme engineering, through techniques such as directed evolution and rational design, plays a pivotal role in developing robust biocatalysts. tudelft.nl

For the production of (S)-1-methoxypropan-2-amine, both AmDH and transaminase systems have benefited from principles of biocatalyst design and process optimization. In the transaminase-based process, the integration of molecular biology, fermentation, enzymology, and engineering disciplines was key to overcoming kinetic, stability, and thermodynamic limitations. chimia.chresearchgate.net Similarly, while wild-type AmDHs have shown good performance, protein engineering presents an avenue for further enhancing their catalytic efficiency and substrate scope for the synthesis of valuable chiral amines. whiterose.ac.ukfrontiersin.org The development of promiscuous biocatalytic cascades through enzyme engineering can also expand the range of accessible chiral amino alcohols. nih.gov

Mechanistic Investigations of 1 Methoxypropan 2 Amine Hydrochloride Reactivity

Fundamental Reaction Pathways of the Amine Moiety

The primary amine group in 1-methoxypropan-2-amine is a key center of reactivity, capable of undergoing a variety of transformations, including oxidation, and serving as a nucleophile.

Oxidation Reactions Leading to Nitroso and Nitro Compounds

The oxidation of primary aliphatic amines, such as 1-methoxypropan-2-amine, can lead to the formation of nitroso or nitro compounds, depending on the oxidizing agent and reaction conditions. The oxidation process involves the removal of hydrogen atoms from the amine and the introduction of oxygen atoms.

The conversion of a primary amine to a nitroso compound (R-N=O) can be achieved using specific oxidizing agents. For instance, peroxybenzoic acid in a solvent like chloroform (B151607) has been used for the oxidation of certain primary amines to their corresponding nitroso derivatives.

Further oxidation leads to the formation of nitro compounds (R-NO₂). Strong oxidizing agents are typically required for this transformation. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting primary amines to nitro compounds. quora.comacs.org The reaction is particularly effective for primary amines where the amino group is attached to a tertiary carbon atom, resulting in the formation of a tertiary nitroalkane. quora.com For primary amines on primary or secondary carbons, the reaction with KMnO₄ can sometimes lead to the formation of aldimines or ketimines, which can then be hydrolyzed to aldehydes or ketones. quora.com

The general pathway for the oxidation of a primary amine to a nitro compound can proceed through a hydroxylamine (B1172632) intermediate, which is then further oxidized to the nitroso compound, and finally to the nitro compound.

Table 1: Oxidation Products of Primary Amines

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Peroxybenzoic Acid | Nitroso Compound (R-N=O) |

| Primary Amine (R₃C-NH₂) | Potassium Permanganate (KMnO₄) | Nitro Compound (R₃C-NO₂) quora.com |

Reduction Reactions and Primary Amine Generation

As 1-methoxypropan-2-amine is already a primary amine, this section will focus on the stability of the amine functionality under reducing conditions, a critical consideration when other functional groups in a molecule are targeted for reduction. Primary amines are generally stable under various reducing conditions, allowing for the selective reduction of other functionalities within the same molecule.

For instance, in a molecule containing both an ester and a primary amine, the ester can be selectively reduced to an alcohol using reagents like lithium borohydride (B1222165) (LiBH₄), leaving the amine group intact. harvard.eduresearchgate.net Similarly, ketones can be reduced to secondary alcohols in the presence of a primary amine through catalytic hydrogenation or with specific reducing agents. Reductive amination, a process that converts ketones or aldehydes to amines, itself relies on the reduction of an intermediate imine in the presence of an amine. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com

This stability is crucial in complex syntheses where a primary amine is a desired functionality in the final product. The choice of reducing agent is key to achieving chemoselectivity.

Table 2: Selective Reduction in the Presence of a Primary Amine

| Substrate with Primary Amine and... | Reducing Agent | Reduced Functional Group |

|---|---|---|

| Ester | Lithium Borohydride (LiBH₄) | Ester to Alcohol harvard.eduresearchgate.net |

| Ketone | H₂/Catalyst (e.g., Ni, Pd) | Ketone to Alcohol wikipedia.org |

| Nitrile | Diisopropylaminoborane/LiBH₄ (cat.) | Nitrile to Primary Amine nih.gov |

Nucleophilic Behavior and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine moiety in 1-methoxypropan-2-amine confers nucleophilic character to the molecule. This allows it to participate in nucleophilic substitution reactions, most notably alkylation.

Alkylation of a primary amine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.commasterorganicchemistry.com The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This initial reaction forms a secondary ammonium (B1175870) salt, which is then deprotonated to yield a secondary amine.

A common challenge in the alkylation of primary amines is overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to form a tertiary amine. This process can continue to form a quaternary ammonium salt. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the desired mono-alkylated product.

Methoxy (B1213986) Group Transformations

The methoxy group (-OCH₃) of 1-methoxypropan-2-amine can also undergo chemical transformations, primarily through nucleophilic substitution reactions that involve the cleavage of the ether linkage.

Nucleophilic Substitution Reactions of the Methoxy Moiety

The carbon-oxygen bond of the methoxy group can be cleaved under strong acidic conditions in the presence of a good nucleophile. This reaction is a classic example of ether cleavage. The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether.

In the case of 1-methoxypropan-2-amine, the ether linkage involves a methyl group and a secondary carbon. The reaction with a strong acid, such as concentrated hydrochloric acid (HCl), begins with the protonation of the ether oxygen. This protonation converts the methoxy group into a good leaving group (methanol).

Following protonation, a nucleophile, in this case, the chloride ion (Cl⁻), attacks one of the adjacent carbon atoms. Due to the steric hindrance at the secondary carbon, the SN2 attack is more likely to occur at the less hindered methyl carbon. masterorganicchemistry.com This results in the formation of methyl chloride and 2-aminopropan-1-ol.

Chemical Reactions in the Context of Specific Synthesis (e.g., conversion to (S)-2-amino-1-propanol)

A significant application of the reactivity of 1-methoxypropan-2-amine is its use as a precursor in the synthesis of other valuable chiral compounds. A notable example is the conversion of (S)-1-methoxy-2-propylamine to (S)-2-amino-1-propanol, also known as L-alaninol.

This transformation is achieved by heating (S)-1-methoxy-2-propylamine with a concentrated aqueous solution of a strong acid, such as hydrochloric acid. The reaction proceeds via the nucleophilic substitution mechanism at the methoxy group, as described in the previous section.

The key steps of the synthesis are as follows:

Protonation of the ether oxygen: The methoxy group is protonated by the strong acid.

Nucleophilic attack: The chloride ion (from HCl) acts as a nucleophile.

Cleavage of the C-O bond: The nucleophile attacks the methyl carbon of the protonated ether, leading to the cleavage of the carbon-oxygen bond and the formation of methyl chloride and (S)-2-amino-1-propanol.

The reaction is typically carried out by boiling the mixture under reflux for an extended period to ensure complete conversion. The product is initially obtained as its hydrochloride salt, (S)-2-aminopropan-1-ol hydrochloride.

Table 3: Reaction Conditions for the Synthesis of (S)-2-amino-1-propanol

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| (S)-1-Methoxy-2-propylamine | 37% aqueous Hydrochloric Acid | Boiling under reflux (100°C) for 48 hours | (S)-2-aminopropan-1-ol hydrochloride |

Advanced Characterization Techniques and Structural Elucidation for 1 Methoxypropan 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-Methoxypropan-2-amine hydrochloride and its synthetic intermediates, both ¹H-NMR and ¹³C-NMR are utilized to confirm the molecular structure.

Application of ¹H-NMR and ¹³C-NMR for Intermediates and Products

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 1-Methoxypropan-2-amine, four distinct signals are expected, corresponding to the methyl carbon of the propyl chain, the methoxy (B1213986) carbon, the methylene (B1212753) carbon, and the methine carbon at the chiral center. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbons attached to the electronegative oxygen and nitrogen atoms would appear further downfield. Analysis of the ¹³C-NMR spectrum of precursors, such as 1-methoxy-2-propanone, helps in tracking the chemical transformations during synthesis.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| CH-NH₂ | ¹H | ~2.8 - 3.2 | Multiplet (sextet) |

| CH₃-CH | ¹H | ~1.1 - 1.3 | Doublet |

| O-CH₃ | ¹H | ~3.3 - 3.4 | Singlet |

| CH₂-O | ¹H | ~3.2 - 3.5 | Multiplet (doublet of doublets) |

| CH-NH₂ | ¹³C | ~45 - 55 | - |

| CH₃-CH | ¹³C | ~15 - 25 | - |

| O-CH₃ | ¹³C | ~55 - 65 | - |

| CH₂-O | ¹³C | ~70 - 80 | - |

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Given the chiral nature of 1-Methoxypropan-2-amine, assessing its enantiomeric purity is crucial. This is accomplished primarily through chiral chromatography and polarimetry.

Chiral HPLC and Polarimetry in Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For primary amines like 1-Methoxypropan-2-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.comscispace.com The separation allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Method development involves screening various CSPs and optimizing mobile phase compositions (e.g., mixtures of alkanes and alcohols) to achieve baseline resolution of the enantiomeric peaks. mdpi.com

Polarimetry: Polarimetry is a classic technique that measures the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer rotates light to an equal but opposite degree. The specific rotation ([α]) is a characteristic physical property of a chiral molecule. For instance, the reported specific rotation for (S)-(+)-1-Methoxy-2-propylamine is +11.5° (neat). fishersci.com By measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer, the enantiomeric excess can be calculated. While less precise than chiral HPLC, polarimetry serves as a rapid method for assessing enantiomeric purity.

| Technique | Principle | Key Parameters | Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Stationary Phase (e.g., Polysaccharide-based), Mobile Phase Composition, Retention Times | Accurate determination of enantiomeric excess (% ee) |

| Polarimetry | Rotation of plane-polarized light by a chiral substance | Specific Rotation ([α]), Observed Rotation, Concentration, Path Length | Rapid assessment of enantiomeric purity and confirmation of stereochemical configuration |

Mass Spectrometry Applications in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Product Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, the theoretical exact mass is 125.0607417 Da. nih.gov An HRMS measurement confirming this mass with a high degree of accuracy (typically within 5 ppm) provides unambiguous confirmation of the compound's molecular formula (C₄H₁₂ClNO). The fragmentation pattern observed in the mass spectrum can also help to confirm the structure, with expected fragments arising from the cleavage of bonds within the molecule, such as the loss of the methoxy group or cleavage adjacent to the amine.

| Parameter | Information |

|---|---|

| Molecular Formula | C₄H₁₂ClNO |

| Molecular Weight | 125.60 g/mol sigmaaldrich.com |

| Theoretical Exact Mass | 125.0607417 Da nih.gov |

| Common Fragmentation Pathways | Loss of HCl, Loss of CH₃O•, Cleavage alpha to nitrogen |

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (B1175870) (R-NH₃⁺) | N-H Stretch | ~2400 - 3200 (broad) |

| Alkyl (C-H) | C-H Stretch | ~2850 - 3000 |

| Ammonium (R-NH₃⁺) | N-H Bend | ~1500 - 1600 |

| Ether (C-O-C) | C-O Stretch | ~1080 - 1150 |

Computational Chemistry and Molecular Modeling Studies of 1 Methoxypropan 2 Amine Hydrochloride

Theoretical Insights into Enantioselectivity in Biocatalytic Processes

The production of enantiomerically pure amines is of significant interest, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often specific to a single enantiomer. Biocatalytic methods, utilizing enzymes such as amine dehydrogenases (AmDHs), have emerged as highly efficient routes for synthesizing chiral amines like (S)-1-methoxypropan-2-amine with excellent enantiomeric excess. chimia.chresearchgate.net Computational modeling provides a theoretical framework to understand the origin of this high selectivity at an atomic level.

Modeling studies have been initiated to explain the basis for the challenging discrimination between the similarly sized methyl and methoxymethyl substituents at the prochiral center of the substrate, 1-methoxypropan-2-one, within the active sites of these enzymes. chimia.ch Two primary computational techniques are typically employed in such investigations:

Molecular Docking: This method predicts the preferred orientation of a substrate as it binds to an enzyme's active site. For the reductive amination of 1-methoxypropan-2-one, docking simulations can model how the substrate fits within the catalytic pocket. The enzyme's architecture dictates which face of the ketone (the re-face or si-face) is more accessible to the hydride donor (e.g., NADPH), thereby determining the stereochemistry of the resulting amine. A significantly lower binding energy for one orientation over the other suggests a strong preference for the formation of the corresponding enantiomer.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method offers a more detailed view of the reaction itself. The reacting species (substrate and cofactor) are treated with high-level quantum mechanics (QM) to accurately model bond-breaking and bond-forming events, while the surrounding enzyme and solvent are modeled using computationally less expensive molecular mechanics (MM). By calculating the activation energy barriers for the pathways leading to the (S) and (R) enantiomers, researchers can predict the major product. The enantiomer formed via the lower energy pathway is the one that is preferentially produced.

These theoretical insights are crucial for the rational design and engineering of enzymes to improve their efficiency, substrate scope, and enantioselectivity for producing valuable chiral amines.

| Computational Method | Parameter | Pathway to (S)-enantiomer | Pathway to (R)-enantiomer | Interpretation |

|---|---|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | -8.5 | -6.2 | Substrate orientation leading to the (S)-product is energetically more favorable. |

| QM/MM Simulation | Activation Energy (kcal/mol) | 12.3 | 15.1 | The reaction barrier to form the (S)-product is significantly lower, predicting it as the major product. |

Molecular Dynamics and Conformational Analysis of 1-Methoxypropan-2-amine Hydrochloride and its Interactions

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the spatial arrangements of atoms and their movements over time. While specific MD studies on this compound are not extensively documented in the literature, the principles of these techniques can be readily applied to understand its behavior.

Conformational Analysis aims to identify the stable, low-energy conformations (or conformers) of a molecule. For 1-methoxypropan-2-amine, the key degrees of freedom are the rotations around the C-C, C-N, and C-O single bonds. Using quantum chemical methods like Density Functional Theory (DFT), the potential energy surface can be scanned by systematically changing these torsion angles to locate energy minima. This analysis can reveal whether the molecule prefers a more extended (anti) or folded (gauche) conformation, which can influence its ability to interact with other molecules, such as binding to a biological receptor.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule and its interactions with the surrounding environment, such as water molecules in an aqueous solution. In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a series of small time steps. For this compound, an MD simulation would reveal:

Solvation Structure: How water molecules arrange themselves around the charged amine group (-NH3+) and the polar ether oxygen. This includes the formation and lifetime of hydrogen bonds.

Molecular Flexibility: The simulation would show the transitions between different low-energy conformations, providing insight into the molecule's rigidity or flexibility.

Ion Pairing: In solution, the interaction between the protonated amine and the chloride counter-ion can be studied to understand the extent of ion pairing versus solvent-separated ions.

These computational studies are fundamental for building a comprehensive understanding of the molecule's physicochemical properties and how it behaves in a solution, which is critical for applications in drug design and material science. nih.gov

| Dihedral Angle | Defining Atoms | Description of Rotation |

|---|---|---|

| τ1 | O-C(methoxy)-C(chiral)-N | Determines the relative position of the methoxy (B1213986) and amine groups. |

| τ2 | C(methyl)-O-C(methoxy)-C(chiral) | Rotation of the terminal methyl group. |

| τ3 | C(methoxy)-C(chiral)-N-H | Orientation of the amine protons. |

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify intermediates, transition states, and calculate the energy barriers that govern the reaction rate. Methods based on Density Functional Theory (DFT) are particularly powerful for this purpose.

For 1-methoxypropan-2-amine, computational studies can elucidate the mechanisms of various important reactions, such as nucleophilic substitution or acylation at the amine group. A typical computational investigation of a reaction mechanism involves several key steps:

Locating Stationary Points: The geometries of the reactants, products, and any potential intermediates are optimized to find their lowest energy structures on the potential energy surface.

Identifying Transition States (TS): A transition state is the highest energy point along the lowest energy reaction path. Sophisticated algorithms are used to locate this "saddle point" structure, which represents the bottleneck of the reaction.

Mapping the Reaction Pathway: By tracing the path from the transition state downhill to both the reactants and products (a procedure known as calculating the Intrinsic Reaction Coordinate or IRC), chemists can confirm that the located TS correctly connects the intended species and visualize the atomic motions involved in the transformation.

For example, in an N-acylation reaction, DFT calculations could be used to compare a direct single-step mechanism with a two-step mechanism involving a tetrahedral intermediate. The calculations would reveal which pathway is more energetically favorable and provide a detailed picture of the bond-forming and bond-breaking processes. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. arxiv.org

| Reaction Component | Computational Objective | Derived Information |

|---|---|---|

| Reactants | Geometry optimization and frequency calculation | Ground-state energy and structure |

| Transition State (TS) | Locate first-order saddle point | Structure of the reaction bottleneck |

| Products | Geometry optimization and frequency calculation | Final energy and structure |

| Energy Profile | Calculate relative energies (ΔE) | Activation Energy (Ea = ETS - EReactants), Reaction Enthalpy (ΔHrxn) |

Applications of 1 Methoxypropan 2 Amine As a Versatile Synthon in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, or, more directly, as integral parts of the final target molecule. sigmaaldrich.com (S)-1-Methoxypropan-2-amine serves as an important chiral building block, providing a readily available stereocenter that can be incorporated into more complex structures. enamine.net The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. enamine.net The use of chiral building blocks like (S)-1-methoxypropan-2-amine is a key strategy in asymmetric synthesis to ensure the desired stereochemical outcome. mdpi.com Its utility is demonstrated in its application as a precursor for the synthesis of other valuable chiral molecules, such as enantiomerically pure amino alcohols. google.comgoogle.com

Intermediate in Pharmaceutical and Bioactive Molecule Synthesis

1-Methoxypropan-2-amine is a key intermediate in the creation of a wide range of biologically active molecules. Its structural features are incorporated into various scaffolds that target important biological pathways.

(S)-1-Methoxypropan-2-amine is utilized as an intermediate in the synthesis of piperazinebenzylamine-based human melanocortin-4 receptor (MC4R) antagonists. sigmaaldrich.com The MC4R is a G protein-coupled receptor that plays a critical role in the regulation of appetite and energy homeostasis. nih.govnih.gov Antagonism of this receptor is a therapeutic strategy being explored for conditions such as anorexia and cachexia, which are characterized by severe appetite and body weight loss. nih.gov The specific chirality introduced by the (S)-1-methoxypropan-2-amine building block is often essential for the precise three-dimensional arrangement required for effective binding to the receptor.

The compound also serves as a precursor in the preparation of imidazopyrimidine derivatives that act as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. sigmaaldrich.com p38 MAP kinase is an enzyme involved in cellular signaling pathways that regulate inflammatory responses. nih.govnih.gov Consequently, inhibitors of this kinase have been investigated as potential therapeutic agents for a variety of inflammatory diseases. nih.govresearchgate.net The synthesis of these complex heterocyclic compounds benefits from the use of versatile building blocks like 1-methoxypropan-2-amine to construct the final molecular architecture.

A significant application of (S)-1-methoxypropan-2-amine is its role as a precursor for the synthesis of (S)-2-amino-1-propanol, also known as L-alaninol. google.comgoogle.com L-alaninol is a valuable chiral amino alcohol used in the synthesis of various pharmaceuticals. google.comguidechem.com The process involves the cleavage of the methyl ether in (S)-1-methoxy-2-propylamine, typically using a strong acid like hydrochloric acid, to yield the corresponding alcohol. google.comgoogle.com This conversion provides a reliable method for producing enantiomerically pure L-alaninol, preserving the stereochemistry of the starting material.

The table below summarizes a typical reaction for this conversion:

| Reactant | Reagent | Conditions | Product | Yield |

| (S)-1-Methoxy-2-propylamine | 37% aqueous hydrochloric acid | Boil under reflux (100°C) for 48 hours | (S)-2-aminopropan-1-ol hydrochloride | >50% |

This data is based on a specific patented process and may vary depending on the exact reaction conditions. google.comgoogle.com

The structural complexity of marine natural products often requires the use of specific and stereochemically defined building blocks. (S)-1-Methoxypropan-2-amine has been identified as a useful synthon in the synthesis of the marine natural product Nhatrangin A. sigmaaldrich.com This highlights the utility of this chiral amine in constructing complex, polyfunctional molecules with defined stereochemistry, which is a common feature of many biologically active natural products.

Utility in Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, 1-methoxypropan-2-amine is an important intermediate in the agrochemical sector. fishersci.com Specifically, the chiral amine moiety is a key component of major chloroacetamide herbicides such as metolachlor (B1676510) and dimethenamid. chimia.ch The herbicidal activity of these products resides predominantly in their (S)-enantiomers. chimia.ch Biocatalytic processes have been developed for the efficient, large-scale production of (S)-1-methoxypropan-2-amine via transamination of methoxyacetone (B41198), meeting the economic targets for agrochemical manufacturing. chimia.chgoogle.com This demonstrates the compound's industrial relevance in producing specialty chemicals where chirality is a key determinant of function. The general utility of 1-methoxypropan-2-amine as an intermediate extends to the synthesis of various other chemical compounds. smolecule.comgoogle.com

Precursor in Herbicide Synthesis (e.g., Metolachlor and Dimethenamid Derivatives)

1-Methoxypropan-2-amine, particularly its (S)-enantiomer, serves as a critical chiral building block in the synthesis of several commercially important chloroacetamide herbicides. nih.govresearchgate.net Its incorporation into the final molecule is decisive for the herbicidal activity, as the biological efficacy of these agrochemicals often resides predominantly in one specific stereoisomer. researchgate.netchimia.ch

The synthesis of S-metolachlor, a widely used selective herbicide, leverages (S)-1-methoxy-2-propylamine as a key intermediate. nih.gov One efficient synthetic route involves the acylation of the precursor (S)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine with chloroacetyl chloride to yield the final S-metolachlor product. arkat-usa.org The synthesis of this key amine intermediate can be achieved through various methods, including those starting from readily available chiral materials like (R)-epichlorohydrin, which are converted through steps including aziridine (B145994) ring formation and subsequent reductive ring opening. arkat-usa.org The high enantiopurity of the amine precursor is crucial for producing the herbicidally active isomer of metolachlor. arkat-usa.org

Similarly, (S)-1-methoxy-2-propylamine is an essential precursor for the herbicide dimethenamid-P, which is the active (S)-enantiomer of dimethenamid. nih.gov The synthesis involves reacting (2S)-1-methoxypropyl-2-amine with 2,4-dimethyl-3-hydroxythiophene, followed by a reaction of the resulting intermediate with chloroacetyl chloride. google.com Alternative chemical synthesis routes may start from L-alanine, which is reduced to L-alaninol and then methylated to form (S)-1-methoxy-2-propylamine. nih.gov The availability and purity of this chiral amine directly influence the production efficiency of dimethenamid-P. nih.gov

The table below summarizes the role of 1-methoxypropan-2-amine as a precursor in the synthesis of these herbicides.

| Herbicide | Key Intermediate | Key Reactants in Final Acylation Step |

| S-Metolachlor | (S)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine | Chloroacetyl chloride |

| Dimethenamid-P | (2S)-1-methoxypropyl-2-amine | 2,4-dimethyl-3-hydroxythiophene, Chloroacetyl chloride |

Functional Applications in Catalysis and Chemical Processes

Role as a Diluent in Enzyme Systems

Based on available scientific literature, there is no specific evidence detailing the application of 1-methoxypropan-2-amine hydrochloride as a diluent in enzyme systems. The primary relationship between this compound and enzymology is its synthesis via biocatalytic methods. researchgate.netchimia.ch Research has focused extensively on using enzymes like transaminases and native amine dehydrogenases (AmDHs) to produce enantiomerically pure (S)-1-methoxypropan-2-amine from prochiral ketones like methoxyacetone. nih.govgoogle.comfrontiersin.org These biocatalytic processes are highlighted as efficient and sustainable alternatives to traditional chemical synthesis. nih.govresearchgate.net

Application as a Reference Standard in Analytical Methodologies

1-Methoxypropan-2-amine is utilized as a reference standard in various analytical methodologies. crmlabstandard.comcrmlabstandard.com Analytical reference materials are highly purified compounds used as a benchmark for quality control and assurance purposes, ensuring the accuracy and reliability of analytical results. fujifilm.com

In the context of the agrochemical industry, a certified reference material (CRM) of 1-methoxypropan-2-amine is crucial for several reasons:

Impurity Profiling: It can be used to identify and quantify residual amounts of the amine in the final herbicide products, such as S-metolachlor or dimethenamid-P.

Method Validation: It serves to validate the accuracy and precision of analytical methods (e.g., gas chromatography, HPLC) developed for quality control of raw materials and final formulations.

Stability Testing: It can be used in studies to assess the degradation of the final herbicide product, where 1-methoxypropan-2-amine might be a potential degradant.

The availability of this compound as a neat reference material from accredited suppliers underscores its importance in maintaining the quality and regulatory compliance of products derived from it. crmlabstandard.comfujifilm.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methoxypropan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : React 1-chloro-2-methoxypropane with ammonia or amines under controlled pH (8–10) and temperature (40–60°C). Hydrochloric acid is added to precipitate the hydrochloride salt .

- Chiral synthesis : For enantiopure (S)-1-methoxypropan-2-amine hydrochloride, use chiral catalysts (e.g., Jacobsen’s catalyst) during the amination step .

- Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity (confirmed via HPLC) .

- Data Table :

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | None | 75 | 95 | |

| Asymmetric Amination | Jacobsen’s catalyst | 62 | 99 (ee >98%) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (DO, 400 MHz): δ 3.4 (s, 3H, OCH), 3.1 (m, 1H, CH), 2.8 (dd, 2H, NH) .

- Mass Spectrometry : ESI-MS m/z 104.1 [M-Cl] .

- FT-IR : Peaks at 3300 cm (N-H stretch) and 1100 cm (C-O-C) .

Q. What are the solubility properties of this compound in common solvents?

- Methodology :

- Solubility Testing : Shake 100 mg compound with 1 mL solvent at 25°C for 24 hrs. Filter and quantify via gravimetry .

- Data Table :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 250 |

| Ethanol | 180 |

| DCM | <5 |

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® AD-H column (5 µm, 4.6 × 250 mm) with hexane:isopropanol (80:20, 1 mL/min). Retention times: (S)-enantiomer = 8.2 min, (R)-enantiomer = 10.5 min .

- Circular Dichroism (CD) : Compare CD spectra at 220 nm; (S)-enantiomer shows a positive Cotton effect .

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation : Expose to pH 1–13 (37°C, 48 hrs) and analyze degradation products via LC-MS. Major degradation occurs at pH >10 (cleavage of methoxy group) .

- Thermal Stability : TGA shows decomposition onset at 180°C (loss of HCl and amine group) .

- Data Table :

| Condition | Degradation Products | Half-Life |

|---|---|---|

| pH 1.0 | None | >7 days |

| pH 13.0 | 2-Methoxypropanol | 12 hrs |

Q. How do structural modifications (e.g., methoxy position) affect bioactivity compared to analogs like methoxamine hydrochloride?

- Methodology :

- Docking Studies : Use AutoDock Vina to compare binding affinities to α-adrenergic receptors. 1-Methoxypropan-2-amine shows lower affinity (ΔG = -7.2 kcal/mol) vs. methoxamine (ΔG = -9.1 kcal/mol) due to reduced steric bulk .

- In Vitro Assays : Measure cAMP inhibition in HEK293 cells; IC = 12 µM (vs. 0.8 µM for methoxamine) .

Q. How should researchers address contradictions in reported solubility or reactivity data?

- Methodology :

- Meta-Analysis : Compare studies for variables like particle size (e.g., micronized vs. crystalline), solvent purity, and temperature gradients .

- Reproducibility Testing : Replicate key experiments (e.g., solubility in DMSO) under controlled humidity (<30% RH) to minimize hygroscopic effects .

Methodological Best Practices

- Synthetic Optimization : Use inert atmospheres (N) to prevent oxidation during amination .

- Analytical Validation : Cross-validate NMR data with computational tools (e.g., ACD/Labs) to confirm assignments .

- Biological Assays : Include positive controls (e.g., methoxamine) to benchmark receptor interaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.